molecular formula C19H18N6O3 B5430500 (Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE

(Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE

Cat. No.: B5430500
M. Wt: 378.4 g/mol
InChI Key: MPRNBLTXKVEMJQ-LSCVHKIXSA-N
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Description

(Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE is a complex organic compound that features multiple functional groups, including isoquinoline, pyrazole, and nitro groups

Properties

IUPAC Name

(Z)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-22-11-14(9-20-22)8-18(24-13-17(10-21-24)25(27)28)19(26)23-7-6-15-4-2-3-5-16(15)12-23/h2-5,8-11,13H,6-7,12H2,1H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRNBLTXKVEMJQ-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C(C(=O)N2CCC3=CC=CC=C3C2)N4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C(/C(=O)N2CCC3=CC=CC=C3C2)\N4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline ring can be constructed through cyclization reactions.

    Pyrazole Formation: The pyrazole rings can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as the Knoevenagel condensation, to link the different moieties together.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline and pyrazole rings.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Pyrazole Derivatives: Compounds featuring pyrazole rings.

    Nitro Compounds: Other compounds containing nitro groups.

Uniqueness

The uniqueness of (Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.

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